molecular formula C11H20ClNOS B1490325 2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide CAS No. 2097999-14-7

2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide

Cat. No.: B1490325
CAS No.: 2097999-14-7
M. Wt: 249.8 g/mol
InChI Key: MVYSRDJVLTVGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide is a useful research compound. Its molecular formula is C11H20ClNOS and its molecular weight is 249.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Urease Inhibitors : Compounds structurally related to 2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide have been synthesized and evaluated for their urease inhibitory activity. For instance, novel indole-based hybrid oxadiazole scaffolds, including N-(substituted-phenyl)butanamides, showed potent urease inhibition, suggesting their potential as therapeutic agents in drug design programs (Nazir et al., 2018).

  • Amylase Inhibitors : Derivatives with a structure related to the compound have demonstrated effectiveness as α-amylase inhibitors, indicating their potential application in managing diabetes or obesity by modulating carbohydrate digestion (Mathew et al., 2015).

  • Dipeptidyl Peptidase IV Inhibitors : A series of novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, closely related to the queried compound, have been investigated for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors, showing significant efficacy in reducing blood glucose levels in diabetic models (Nitta et al., 2012).

Chemical Synthesis and Reactivity

  • Synthetic Approaches : Research on the synthesis and reactivity of fluorinated butanamides and butenoates, related to the chemical structure of interest, has provided insights into the preparation of structurally diverse compounds for further biological evaluation (Dědek et al., 1985).

  • Herbicide Activity : Certain derivatives of the compound, such as those incorporating thiopyran moieties, have shown pre- and post-emergent phytotoxicity, serving as potential selective herbicides against specific grass species (Schimansky-Geier et al., 2005).

Properties

IUPAC Name

2-chloro-N-ethyl-N-(thian-4-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNOS/c1-3-10(12)11(14)13(4-2)9-5-7-15-8-6-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYSRDJVLTVGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC)C1CCSCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.